molecular formula C23H19N3O3 B2590531 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one CAS No. 423754-09-0

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

Cat. No.: B2590531
CAS No.: 423754-09-0
M. Wt: 385.423
InChI Key: OLCQVHXTPRQOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a nitro group, a phenethylamino group, and a phenyl group attached to a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenethylamino group enhances the compound’s ability to bind to biological targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-4-quinolone: Shares the quinolone core but lacks the phenethylamino and phenyl groups.

    4-nitro-9-phenyl-1H-indeno: Contains a nitro group and a phenyl group but has a different core structure.

Uniqueness

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCQVHXTPRQOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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